molecular formula C9H11N3O B13158737 2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

Katalognummer: B13158737
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: WQEKMHSORGASMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H11N3O It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group and a methylamino group attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a cyclopropylamine derivative, with a pyrimidine aldehyde. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[Cyclopropyl(methyl)amino]pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-[Cyclopropyl(methyl)amino]pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-cyano-4-[(2-aryl)-1H-indole-3-yl]-6-hydroxy pyrimidines: These compounds share a similar pyrimidine core but differ in their substituents.

    1H-Indole-3-carbaldehyde derivatives: These compounds have a similar aldehyde functional group but differ in their core structure.

Uniqueness

2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both a cyclopropyl group and a methylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

2-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3O/c1-12(8-2-3-8)9-10-4-7(6-13)5-11-9/h4-6,8H,2-3H2,1H3

InChI-Schlüssel

WQEKMHSORGASMD-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CC1)C2=NC=C(C=N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.